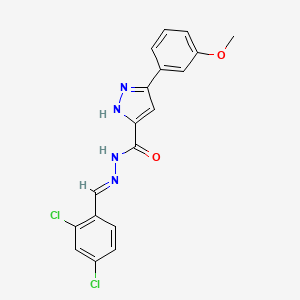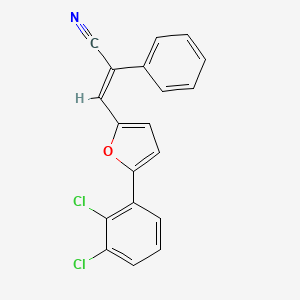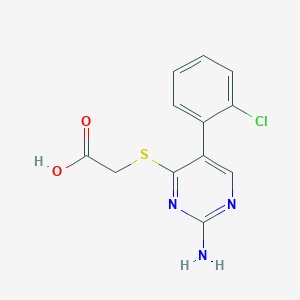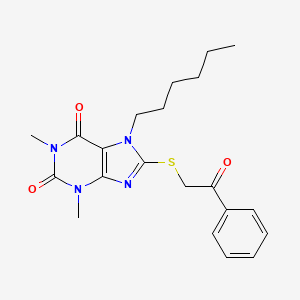
4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl group, and a butanoic acid moiety. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of acetyl chloride with an amino acid derivative to form an acetylamino intermediate. This intermediate is then reacted with a phenylpropenyl compound under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino and phenyl groups can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups attached to the original molecular framework.
Aplicaciones Científicas De Investigación
4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry and manufacturing.
Mecanismo De Acción
The mechanism of action of 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutanoic acid: A simpler compound with a similar but less complex structure.
2,4-Diaminobutyric acid: Another related compound with different functional groups and properties.
Phenylalanine derivatives: Compounds with a phenyl group and amino acid moiety, similar to the structure of 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
172798-49-1 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
4-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-11(18)17-13(10-12-6-3-2-4-7-12)15(21)16-9-5-8-14(19)20/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b13-10- |
Clave InChI |
PAMUSRDIXABYTA-RAXLEYEMSA-N |
SMILES isomérico |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCCCC(=O)O |
SMILES canónico |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-N'-[(E)-4-pyridinylmethylidene]-3-furohydrazide](/img/structure/B11970638.png)
![di-tert-butyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11970646.png)

![4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11970661.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970677.png)
![(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B11970684.png)


![Ethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11970710.png)
![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B11970718.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11970723.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970735.png)
